2-oxo-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-2H-chromene-3-carboxamide

Description

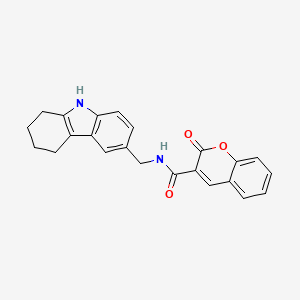

This compound is a chromene-carboxamide derivative featuring a 2-oxo-2H-chromene core linked via a carboxamide group to a tetrahydrocarbazole moiety.

Properties

IUPAC Name |

2-oxo-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O3/c26-22(18-12-15-5-1-4-8-21(15)28-23(18)27)24-13-14-9-10-20-17(11-14)16-6-2-3-7-19(16)25-20/h1,4-5,8-12,25H,2-3,6-7,13H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMHRXYKQMHQEPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)C4=CC5=CC=CC=C5OC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-oxo-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-2H-chromene-3-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Chromene Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Carbazole Moiety: This step may involve the coupling of the chromene core with a carbazole derivative using reagents such as palladium catalysts in a Suzuki or Heck coupling reaction.

Amidation Reaction: The final step could involve the formation of the carboxamide group through the reaction of the intermediate with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the carbazole moiety, using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions could target the carbonyl group in the chromene core, using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may also make it a useful ligand in coordination chemistry.

Biology

Biologically, the compound may exhibit various activities such as anti-inflammatory, antioxidant, or anticancer properties. It could be studied for its effects on cellular pathways and its potential as a therapeutic agent.

Medicine

In medicine, the compound might be investigated for its potential to treat diseases such as cancer, neurodegenerative disorders, or infectious diseases. Its pharmacokinetics and pharmacodynamics would be key areas of research.

Industry

Industrially, the compound could find applications in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “2-oxo-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-2H-chromene-3-carboxamide” would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of specific enzymes, modulation of receptor activity, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous chromene-carboxamide derivatives, focusing on structural features, synthesis pathways, and physicochemical properties.

Key Observations :

- The sulfamoylphenyl derivative (Compound 12) exhibits exceptional thermal stability (m.p. >300°C), likely due to strong intermolecular hydrogen bonding and sulfonamide group polarity .

- Substituted benzo[f]chromene derivatives (e.g., 5a) show moderate yields (~74%) and lower melting points compared to simpler chromenes, possibly due to increased molecular flexibility from the fused naphthalene ring .

Crystallographic and Spectroscopic Insights

- Crystal Packing: The quinoline-substituted chromene-carboxamide () exhibits intermolecular hydrogen bonds between the carboxamide NH and the chromene carbonyl oxygen, forming a supramolecular dimer. Similar packing is expected for the tetrahydrocarbazole analog, though the carbazole’s fused rings may introduce additional CH-π interactions .

- Spectroscopic Signatures :

- ¹H-NMR : The target compound’s tetrahydrocarbazole moiety would display characteristic upfield shifts for methylene protons (δ 1.5–2.5 ppm) and aromatic protons (δ 6.5–7.5 ppm) from the carbazole ring.

- IR : A strong absorption band near 1680 cm⁻¹ would confirm the presence of the chromene carbonyl group, consistent with related compounds .

Biological Activity

The compound 2-oxo-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-2H-chromene-3-carboxamide belongs to a class of carbazole derivatives that have garnered attention for their diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 350.4 g/mol. The structure features a chromene core linked to a tetrahydrocarbazole moiety, which contributes to its biological properties.

-

CRTH2 Receptor Antagonism :

- Research indicates that derivatives of tetrahydrocarbazole exhibit activity as CRTH2 receptor antagonists . These receptors are involved in mediating allergic responses and inflammation by regulating the migration and activation of Th2 cells, eosinophils, and basophils .

- The antagonism of CRTH2 can potentially lead to therapeutic effects in conditions such as asthma and allergic rhinitis.

- Antitumor Activity :

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| CRTH2 Antagonism | Inhibits Th2 cell activation | |

| Antitumor Activity | Cytotoxic effects on cancer cell lines | |

| Antimicrobial Activity | Potential antibacterial properties |

Case Study 1: Antitumor Effects

A study evaluated the cytotoxicity of various carbazole derivatives against breast cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin . This suggests a potential for these compounds in cancer therapy.

Case Study 2: CRTH2 Receptor Modulation

In a clinical setting, the efficacy of CRTH2 antagonists was assessed in patients with allergic rhinitis. Patients treated with carbazole derivatives showed reduced symptoms and lower eosinophil counts compared to the placebo group . This reinforces the importance of targeting the CRTH2 pathway for managing allergic conditions.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 2-oxo-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-2H-chromene-3-carboxamide?

- Methodology : Synthesis typically involves coupling the carbazole and chromene moieties. For example:

- The chromene-3-carboxamide core can be synthesized via a Knoevenagel condensation between substituted salicylaldehydes and active methylene compounds (e.g., Meldrum’s acid), followed by carboxamide formation using coupling reagents like EDCI or HATU .

- The tetrahydrocarbazole fragment is prepared via Fischer indole synthesis or palladium-catalyzed cyclization, followed by functionalization at the 6-position.

- Final coupling of the two fragments is achieved via reductive amination or nucleophilic substitution under anhydrous conditions (e.g., dichloromethane with triethylamine as a base) .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm the presence of the carbazole’s aromatic protons (δ 6.5–8.5 ppm) and the chromene’s lactone carbonyl (δ ~160–165 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in the tetrahydrocarbazole ring .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., ESI-MS showing [M+H]⁺ or [M+Na]⁺ ions) .

- X-ray Crystallography : Single-crystal analysis (using programs like SHELXL or ORTEP-3 ) determines absolute configuration and hydrogen-bonding patterns, critical for structure-activity relationship (SAR) studies .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

- Methodology :

- Kinase Inhibition Screening : Use fluorescence-based or radiometric assays (e.g., ADP-Glo™) to test inhibition against kinases like BTK, given structural similarities to carbazole-based inhibitors (e.g., BMS-986142 ).

- Cellular Assays : Assess anti-proliferative activity in cancer cell lines (e.g., MTT assay) and monitor apoptosis via flow cytometry (Annexin V/PI staining).

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s bioactivity?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to predict binding modes to target proteins (e.g., BTK’s ATP-binding pocket). Compare with co-crystal structures of related inhibitors .

- QSAR Modeling : Develop quantitative SAR models using descriptors like logP, polar surface area, and electrostatic potential to correlate structural features with activity .

- Conformational Restriction : Introduce rigidifying groups (e.g., locked atropisomers) to reduce entropic penalties upon binding, as demonstrated in BTK inhibitor optimization .

Q. How should contradictory data in biological assays be addressed?

- Methodology :

- Purity Verification : Re-analyze compound purity via HPLC (e.g., C18 column, gradient elution) to rule out degradation products.

- Solubility Testing : Use dynamic light scattering (DLS) to assess aggregation in assay buffers, which may cause false negatives.

- Orthogonal Assays : Confirm activity with alternative methods (e.g., SPR for binding affinity vs. enzymatic inhibition).

- Isomer Analysis : Check for atropisomers or tautomers (common in carbazoles) via chiral HPLC or variable-temperature NMR .

Q. What strategies improve the compound’s pharmacokinetic (PK) profile for in vivo studies?

- Methodology :

- Prodrug Design : Modify the carboxamide group to ester prodrugs (e.g., tert-butyl esters) to enhance oral bioavailability.

- Metabolic Stability : Test microsomal stability (human/rat liver microsomes) and identify metabolic soft spots via LC-MS/MS.

- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction, which impacts efficacy .

Q. How can crystallography resolve structural ambiguities in SAR studies?

- Methodology :

- Co-crystallization : Soak the compound with the target protein (e.g., BTK) and collect high-resolution data (≤2.0 Å) using synchrotron radiation. Refine with SHELXL .

- Electron Density Maps : Analyze Fo-Fc maps to confirm ligand placement and identify key interactions (e.g., hydrogen bonds with hinge residues).

- Twinning Analysis : For challenging crystals, use SHELXD to resolve twinning and improve data quality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.